molecular formula C20H34O B1170545 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- CAS No. 1438-62-6

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-

Cat. No.: B1170545
CAS No.: 1438-62-6
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Description

Key Stereochemical Features:

  • Position 1 : The propanol chain is attached in the alpha orientation, with the ethenyl group extending axially.
  • Position 2 : The methylene group (=CH₂) is in a planar, sp²-hybridized state, contributing to rigidity.
  • Methyl Groups : The 5,5,8a-tetramethyl arrangement creates steric hindrance, influencing reactivity and intermolecular interactions.

Isomeric variations arise from differences in stereochemistry or double-bond positioning. For example:

  • 13-Epimanool (): Epimer at position 13, with an S-hydroxy group instead of R.
  • Ent-manool (): Enantiomeric form with inverted configurations at all chiral centers.
  • Labda-8(20),14-dien-13-ol (): Double bonds at positions 8(20) and 14, with a hydroxyl group at position 13.

Table 2: Stereoisomers and Their Configurations

Isomer Name Key Structural Differences Sources
13-Epimanool S-configuration at C13; antifungal activity
Ent-manool Enantiomer of manool; opposite configuration at C13
Labda-8(20),14-dien-13-ol Double bonds at C8(20) and C14; R-configuration at C13

Comparative Analysis of Alternative Trivial Names

This compound is historically referred to by several trivial names, leading to potential confusion. A comparative analysis clarifies these designations:

Manool

The name Manool originates from its isolation from Picea abies (Norway spruce) and other conifers. It is widely used in phytochemical literature to describe the labdane diterpenoid with the molecular formula C₂₀H₃₄O and specific stereochemistry.

Labda-8(20),14-dien-13-ol

This name emphasizes the compound’s double bonds at positions 8(20) and 14, along with a hydroxyl group at position 13. The (13R) configuration distinguishes it from epimers like 13-Epimanool.

Sclareol: A Common Misnomer

Despite structural similarities, Sclareol (C₂₀H₃₆O₂) is a distinct labdane diterpenoid diol isolated from Salvia sclarea. Unlike 1-Naphthalenepropanol derivatives, Sclareol features hydroxyl groups at positions 8 and 13, altering its physical and chemical properties.

Table 3: Structural Comparison with Sclareol

Property 1-Naphthalenepropanol Derivative Sclareol
Molecular Formula C₂₀H₃₄O C₂₀H₃₆O₂
Functional Groups Methylene, ethenyl, hydroxyl Two hydroxyl groups
Biosynthetic Origin Conifers (Picea abies) Salvia sclarea (Clary sage)
Biological Role Antifungal, metabolite Fragrance, apoptosis inducer

Properties

IUPAC Name

5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-1-en-3-ol
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InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3
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InChI Key

CECREIRZLPLYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
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Molecular Formula

C20H34O
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DSSTOX Substance ID

DTXSID90859504
Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
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Molecular Weight

290.5 g/mol
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CAS No.

106631-38-3, 596-85-0
Record name α-Ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol
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Record name 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-
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Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
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Record name (3R)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol
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Preparation Methods

The synthesis of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C20H34O
  • Molecular Weight : 290.48 g/mol
  • Stereochemistry : The [1S-(1α(S*),4aβ,8aα)] configuration defines its stereochemical identity .

Manool is notable for its presence in essential oils, with concentrations ranging from 0.15% in Artemisia vulgaris to 6.10% in Salvia officinalis . It has also been identified in Tibetan medicine (Brag-zhun) at 3.18% in fat-soluble extracts .

Manool belongs to the labdane diterpene family, which includes structurally related compounds differing in substituents, stereochemistry, or oxidation states. Below is a detailed comparison:

Structural Analogs and Derivatives

Table 1: Key Structural Analogs of Manool
Compound Name (CAS) Molecular Formula Substituents/Modifications Source (Concentration) Biological Activity/Notes
Manool (596-85-0) C20H34O Base structure Salvia officinalis (3.57–6.10%) Antimicrobial ; fragrance precursor
13-epi-Manool (Epimanool) (1438-62-6) C20H34O C13 stereoisomer Abies marocana Less studied; similar volatility to Manool
3-α-Hydroxy-Manool (112239-38-0) C20H34O2 Hydroxyl group at C3 Cupressus atlantica Enhanced polarity; potential bioactivity
7-α-Hydroxy-Manool (24583-54-8) C20H34O2 Hydroxyl group at C7 Synthetic/Reference compound Unknown activity; used in stereochemical studies
3-α-Acetoxy-Manool (112239-37-9) C22H36O3 Acetylated hydroxyl at C3 Reference compound Increased lipophilicity; used in derivatization
Torulosol (1908-44-7) C20H34O2 Hydroxymethyl at C5; stereoisomeric differences Cupressus atlantica Labdane diol; antioxidant potential

Comparative Concentrations in Natural Sources

Table 2: Occurrence in Plant Extracts
Compound Plant Source Concentration (%) Reference
Manool Salvia officinalis 3.57–6.10
Manool Artemisia vulgaris 0.15
Manool Tibetan Medicine (Brag-zhun) 3.18 (fat-soluble)
3-α-Hydroxy-Manool Cupressus atlantica Not quantified
Epimanool Abies marocana Not quantified

Biological Activity

1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-, commonly referred to as sclareol , is a sesquiterpene alcohol with significant biological activities. Its chemical structure is characterized by a complex arrangement that contributes to its diverse pharmacological properties. This article reviews the biological activity of sclareol, including its antimicrobial, antifungal, and potential therapeutic effects.

  • Chemical Formula : C20_{20}H34_{34}O
  • Molecular Weight : 290.4834 g/mol
  • CAS Registry Number : 1438-62-6

Biological Activity Overview

Sclareol exhibits various biological activities that make it a subject of interest in pharmacological research. Key areas of focus include:

Antimicrobial Activity

Sclareol has been shown to possess significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, a study reported that sclareol exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Antifungal Activity

Research has indicated that sclareol also displays antifungal properties. In a study assessing the antifungal activity of various extracts containing sclareol, it was found to inhibit the growth of Candida albicans and Aspergillus niger effectively. The antifungal assays revealed that sclareol's efficacy increased with concentration, showing significant inhibition at concentrations as low as 0.125 mg/mL .

Anti-inflammatory Effects

Sclareol has been investigated for its anti-inflammatory properties. In vitro studies suggest that sclareol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of sclareol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that sclareol exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

Biological Activity Tested Organisms/Conditions Results Reference
AntimicrobialStaphylococcus aureusMIC: 0.5-2 mg/mL
AntifungalCandida albicansEffective inhibition at 0.125 mg/mL
Anti-inflammatoryMacrophages (in vitro)Inhibition of TNF-alpha and IL-6 production
AntioxidantDPPH Radical ScavengingStrong activity observed

Q & A

Q. What analytical methods are recommended for structural elucidation and purity assessment of this compound?

Gas chromatography/mass spectrometry (GC/MS) is critical for identifying stereoisomers and verifying purity. Retention indices (e.g., AI = 2297, KI = 2297) and fragmentation patterns must align with reference standards like manool derivatives (CAS# 596-85-0, 1438-62-6) . Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical ambiguities, particularly for hydroxylated variants (e.g., 3-α-hydroxy- or 7-α-hydroxy derivatives) .

Q. How are in vitro toxicity screening studies designed for this compound?

Prioritize assays evaluating systemic effects (respiratory, hepatic, renal) using human cell lines or primary cultures. Follow ATSDR guidelines for exposure routes (inhalation, oral, dermal) and endpoints (e.g., oxidative stress biomarkers, cytotoxicity). Include positive controls like naphthalene derivatives to benchmark toxicity thresholds .

Q. What natural sources produce this compound, and how are extraction protocols optimized?

The compound is a labdane diterpene found in Juniperus blancoi (3.57% in leaf oil) and Salvia officinalis (2.10%). Supercritical CO₂ extraction or hydrodistillation followed by fractional crystallization ensures high yield. Validate purity via GC/MS retention time matching (e.g., RT = 49.11 min for CAS# 596-85-0) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological data across species?

Apply systematic review frameworks (e.g., ATSDR’s inclusion criteria in Table B-1) to harmonize conflicting results. For instance, interspecies variability in hepatic metabolism (e.g., CYP450 isoforms) may explain divergent outcomes. Meta-analyses should weight studies by sample size, exposure duration, and dose-response rigor .

Q. How can stereochemical complexity impact pharmacological activity, and what methodologies address this?

Stereoisomers (e.g., [1α(S*),4aβ,8aα] vs. [1α(R*),4aβ,8aα]) exhibit distinct receptor binding affinities. Use chiral chromatography (e.g., β-cyclodextrin columns) paired with molecular docking simulations to correlate configuration-activity relationships. Validate predictions via in vitro assays (e.g., NF-κB inhibition, as seen in sclareol derivatives) .

Q. What computational tools predict environmental partitioning and degradation pathways?

Employ EPI Suite™ or OPERA models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Experimental validation requires GC/MS monitoring of degradation products (e.g., hydroxylated intermediates) in soil/water matrices under controlled UV or microbial exposure .

Q. How are metabolic pathways characterized in mammalian systems?

Use LC-HRMS/MS to identify phase I/II metabolites in liver microsomes. For example, sclareol (a structural analog) undergoes CYP3A4-mediated oxidation to 15-hydroxy derivatives. Isotopic labeling (e.g., ¹³C) tracks metabolic flux and quantifies enzyme kinetics .

Q. What biomarkers are validated for occupational exposure monitoring?

Urinary metabolites like hydroxylated naphthalene derivatives serve as biomarkers. Cross-validate findings using ATSDR’s biomonitoring frameworks (Table B-1), ensuring specificity via MS/MS transitions (e.g., m/z 306 → 291 for hydroxylated manool) .

Data Gaps and Methodological Challenges

Q. What critical data gaps exist in ecotoxicological studies?

Limited data on sediment/soil partitioning (log Koc) and chronic aquatic toxicity (e.g., LC50 for Daphnia magna). Prioritize OECD Test Guideline 211 studies to assess reproductive impacts and bioaccumulation potential .

Q. How can in silico models improve structure-activity relationship (SAR) predictions?

Combine quantum mechanical calculations (e.g., DFT for electron density mapping) with machine learning (e.g., Random Forest regression) to predict toxicity endpoints. Train models using ATSDR’s health effects database (Figures 6-1 to 6-3) .

Q. Tables for Key Methodological Comparisons

Analytical Technique Application Reference Standards
GC/MSStereoisomer differentiationManool (CAS# 596-85-0)
Chiral HPLCEnantiomeric resolution3-α-hydroxy manool (CAS# 112239-38-0)
NMR (¹H/¹³C)Confirmation of methylene configurationsSclareol derivatives (CAS# 515-03-7)

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